2,3,6-Trifluorobenzyl alcohol

Description

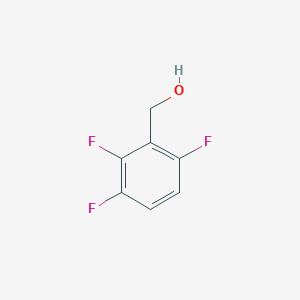

Structure

3D Structure

Properties

IUPAC Name |

(2,3,6-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOWBLURUYIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150658 | |

| Record name | 2,3,6-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-19-1 | |

| Record name | 2,3,6-Trifluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114152191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114152-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of fluorine atoms on the benzene ring imparts unique electronic properties and enhances metabolic stability, making it an attractive component in the design of novel therapeutic agents and other advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of its synthetic and reactive pathways.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O | [3][4] |

| Molecular Weight | 162.11 g/mol | [3][4] |

| CAS Number | 114152-19-1 | [3][4] |

| Physical Form | Solid, Powder | [4] |

| Color | White | [4] |

| Melting Point | 43-45 °C | [4] |

| Boiling Point | 112 °C (at 30 Torr) | [4] |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.14 ± 0.10 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Description |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR | Data available in spectral databases. |

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling.

| Hazard Statement | Description |

| H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation.[3] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362, P403+P233, P405, P501.[3]

Chemical Synthesis

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid or aldehyde. A general synthetic approach is illustrated below.

Caption: Synthetic routes to this compound.

Experimental Protocol: Reduction of a Fluorinated Benzoic Acid (Adapted for 2,3,6-Trifluorobenzoic Acid)

This protocol is adapted from the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol and serves as a representative procedure.[5]

Materials:

-

2,3,6-Trifluorobenzoic acid

-

Lithium aluminium hydride (LiAlH₄)

-

Dry diethyl ether

-

Ethyl alcohol

-

Water

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of 2,3,6-Trifluorobenzoic acid in dry diethyl ether is prepared.

-

The solution is stirred at ambient temperature.

-

Lithium aluminium hydride is added in small portions to the stirred solution.

-

The reaction mixture is stirred for an additional 3 hours.

-

After the reaction is complete, the excess lithium aluminium hydride is carefully quenched by the slow addition of ethyl alcohol.

-

Water is then added in excess to the mixture.

-

The ethereal phase is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

Chemical Reactivity

This compound, as a primary alcohol, can undergo several key chemical transformations, including oxidation, etherification, and esterification. These reactions are fundamental to its utility as a synthetic intermediate.

Caption: Common chemical transformations of the alcohol.

Oxidation

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

This is a general protocol for the oxidation of benzyl alcohols and can be adapted for this compound.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) for aldehyde synthesis OR Potassium permanganate (KMnO₄) for carboxylic acid synthesis

-

Dichloromethane (for PCC oxidation)

-

Aqueous base (for KMnO₄ oxidation)

-

Appropriate workup reagents (e.g., sodium bisulfite, hydrochloric acid)

Procedure for Aldehyde Synthesis (PCC Oxidation):

-

To a stirred solution of this compound in dichloromethane, add pyridinium chlorochromate (PCC).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3,6-Trifluorobenzaldehyde.

Procedure for Carboxylic Acid Synthesis (KMnO₄ Oxidation):

-

Dissolve this compound in an aqueous basic solution.

-

Slowly add a solution of potassium permanganate while monitoring the temperature.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the 2,3,6-Trifluorobenzoic acid.

-

Collect the solid product by filtration and dry.

Etherification

Ether derivatives of this compound can be synthesized, for example, through the Williamson ether synthesis.

This is a general protocol and can be adapted for this compound.

Materials:

-

This compound

-

A strong base (e.g., sodium hydride)

-

An alkyl halide (e.g., methyl iodide)

-

Anhydrous aprotic solvent (e.g., THF or DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add this compound to a suspension of sodium hydride in the chosen solvent.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction if necessary and monitor its progress by TLC.

-

After completion, carefully quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting ether by chromatography if necessary.

Esterification

Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative, typically under acidic conditions (Fischer esterification) or in the presence of a coupling agent.

This is a general protocol and can be adapted for this compound.

Materials:

-

This compound

-

A carboxylic acid (e.g., acetic acid)

-

A strong acid catalyst (e.g., sulfuric acid)

-

An organic solvent (optional, can be the excess carboxylic acid or an inert solvent like toluene)

Procedure:

-

Combine this compound and the carboxylic acid in a round-bottom flask.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent, wash the organic layer, and dry it.

-

Remove the solvent under reduced pressure and purify the ester if needed.

Applications in Drug Development

Fluorinated building blocks like this compound are of significant interest in drug discovery and development. The incorporation of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[1]

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

-

Binding Affinity: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[1]

This compound can be used as a precursor to introduce the 2,3,6-trifluorobenzyl moiety into a larger molecule, which may then be evaluated for its biological activity.

Conclusion

This compound is a versatile chemical intermediate with a unique set of properties conferred by its trifluorinated aromatic ring. Its well-defined physical characteristics and predictable reactivity make it a valuable tool for chemists in the pharmaceutical and materials science industries. The experimental protocols provided herein offer a starting point for the synthesis and derivatization of this important building block. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like this compound in advancing chemical research and development is expected to increase.

References

An In-depth Technical Guide to 2,3,6-Trifluorobenzyl Alcohol (CAS: 114152-19-1)

Introduction

2,3,6-Trifluorobenzyl alcohol, identified by the CAS number 114152-19-1, is a fluorinated aromatic compound that serves as a crucial building block in advanced organic synthesis.[1] With the molecular formula C7H5F3O, this compound belongs to the class of benzyl alcohols, distinguished by the presence of three fluorine atoms on the phenyl ring. The strategic placement of these fluorine atoms significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, it is a valuable intermediate for researchers and scientists in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 114152-19-1 | [2][3][4] |

| IUPAC Name | (2,3,6-trifluorophenyl)methanol | [2][4] |

| Molecular Formula | C7H5F3O | [1][2][3][4] |

| Molecular Weight | 162.11 g/mol | [1][5][6][7] |

| Physical Form | White Crystalline Solid | [2][3] |

| Purity | Typically ≥97% | [2][6] |

| Storage | Store in a dry, cool, and well-ventilated place | [2][8][9] |

Table 2: Spectroscopic Data Summary

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. The expected spectral features are outlined below.

| Spectroscopy | Characteristic Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH₂- (Methylene protons) | ~4.5 - 4.8 ppm |

| -OH (Hydroxyl proton) | Variable, broad singlet (~2.0 - 5.0 ppm) | |

| Ar-H (Aromatic protons) | ~6.8 - 7.5 ppm | |

| ¹⁹F NMR | Ar-F (Aromatic fluorines) | Specific shifts corresponding to positions 2, 3, and 6 |

| IR Spectroscopy | O-H stretch (alcohol) | Strong, broad absorption at ~3300 - 3400 cm⁻¹ |

| C-H stretch (aromatic) | ~3000 - 3100 cm⁻¹ | |

| C-O stretch (alcohol) | Strong absorption at ~1000 - 1200 cm⁻¹ | |

| C-F stretch (aromatic) | Strong, sharp absorptions at ~1100 - 1400 cm⁻¹ |

Synthesis and Experimental Protocols

The synthesis of fluorinated benzyl alcohols typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. For this compound, a common and effective method is the reduction of 2,3,6-Trifluorobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄).

Detailed Experimental Protocol: Reduction of 2,3,6-Trifluorobenzaldehyde

This protocol is a representative example adapted from standard reduction procedures for aromatic aldehydes.[10]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,6-Trifluorobenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) to the stirred solution in small portions, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid until effervescence ceases.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR and IR spectroscopy.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a versatile intermediate for constructing more complex molecules. The trifluorophenyl moiety it provides is a desirable feature in many modern drug candidates.

-

Enhanced Lipophilicity: The fluorine atoms increase the molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at strategic positions can block metabolic oxidation, thereby increasing the half-life of a drug.[10]

-

Target Binding: The electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more specific interactions with biological targets like enzymes and receptors.[10][11]

The alcohol functional group is a convenient handle for further chemical transformations, such as oxidation to an aldehyde, conversion to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or ether and ester formation.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Table 3: Hazard Identification

| Category | Information | Reference |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H315: Causes skin irritation | [2][3] |

| H319: Causes serious eye irritation | [2][3] | |

| H335: May cause respiratory irritation | [2] |

Table 4: Recommended Handling and Storage

| Precaution | Description | Reference |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [3][9] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [3][8][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [3][8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [3] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [3] |

This compound is a high-value chemical intermediate with significant applications in the fields of medicinal chemistry and materials science. Its trifluorinated phenyl structure offers distinct advantages for modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules. A thorough understanding of its chemical properties, synthetic routes, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

- 1. labshake.com [labshake.com]

- 2. This compound | 114152-19-1 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C7H5F3O | CID 145500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. kscl.co.in [kscl.co.in]

- 10. 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl Alcohol|CAS 2244085-32-1 [benchchem.com]

- 11. jelsciences.com [jelsciences.com]

Synthetic Pathways to (2,3,6-Trifluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3,6-Trifluorophenyl)methanol is a crucial fluorinated building block in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth overview of the primary synthetic pathways to (2,3,6-trifluorophenyl)methanol, offering detailed experimental protocols and comparative data to aid in laboratory synthesis.

Core Synthesis Strategies

The synthesis of (2,3,6-trifluorophenyl)methanol can be efficiently achieved through a few primary routes, primarily involving the reduction of commercially available precursors or the functionalization of a trifluorinated benzene core. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. The main strategies involve:

-

Reduction of 2,3,6-Trifluorobenzoic Acid: A direct and powerful method utilizing strong reducing agents.

-

Reduction of 2,3,6-Trifluorobenzaldehyde: A milder reduction of the corresponding aldehyde.

-

Formylation and Subsequent Reduction of 1,2,4-Trifluorobenzene: A two-step process involving C-H activation followed by reduction.

The logical relationship between these key precursors and the final product is illustrated below.

Pathway 1: Reduction of 2,3,6-Trifluorobenzoic Acid

This pathway employs a strong hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄), to reduce the carboxylic acid functional group directly to a primary alcohol.[1] While highly efficient, this method requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents and water.[2]

Detailed Experimental Protocol

-

Setup: An oven-dried, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Preparation: A solution of 2,3,6-Trifluorobenzoic Acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) is prepared and charged into the flask.

-

Addition of Reducing Agent: The flask is cooled to 0 °C using an ice bath. A solution of LiAlH₄ (typically 1.0-1.5 M in THF, ~1.5 eq) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up (Quenching): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid.

-

Isolation: The resulting slurry is stirred for 30 minutes, and the solid is removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2,3,6-trifluorophenyl)methanol, which can be further purified by column chromatography or distillation.

Quantitative Data

| Parameter | Value | Notes |

| Starting Material | 2,3,6-Trifluorobenzoic Acid | CAS: 2358-29-4, MW: 176.09 g/mol [3][4] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | ~1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve starting material |

| Reaction Temperature | 0 °C to Reflux (~66 °C) | Initial addition at 0 °C is critical for safety. |

| Reaction Time | 2-4 hours | Monitored by TLC. |

| Typical Yield | >90% | Yields are generally high for this type of reduction. |

Pathway 2: Reduction of 2,3,6-Trifluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol and ethanol, and its enhanced safety profile compared to LiAlH₄.[1][5]

Detailed Experimental Protocol

-

Setup: A round-bottom flask is equipped with a magnetic stir bar.

-

Reagent Preparation: 2,3,6-Trifluorobenzaldehyde (1.0 eq) is dissolved in methanol or ethanol.[6]

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, ~1.1 eq) is added portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is typically complete within 1-2 hours (monitored by TLC).

-

Work-up (Quenching): The reaction is quenched by the slow addition of water or dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄.

-

Isolation: The bulk of the organic solvent is removed under reduced pressure. The remaining aqueous residue is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo to afford the target alcohol. Further purification can be achieved via silica gel chromatography if necessary.

Quantitative Data

| Parameter | Value | Notes |

| Starting Material | 2,3,6-Trifluorobenzaldehyde | CAS: 104451-70-9, MW: 160.10 g/mol [6][7] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1-1.5 equivalents |

| Solvent | Methanol or Ethanol | Protic solvent is required for the mechanism. |

| Reaction Temperature | 0 °C to Room Temperature | Exothermic reaction requires initial cooling. |

| Reaction Time | 1-2 hours | Generally a rapid transformation. |

| Typical Yield | >95% | This reduction is typically very high-yielding. |

Pathway 3: Synthesis from 1,2,4-Trifluorobenzene

This pathway provides a route to the target molecule from a more basic precursor. It involves a two-step sequence: first, a regioselective ortho-lithiation of 1,2,4-trifluorobenzene, followed by trapping the resulting aryllithium intermediate with an electrophile like N,N-Dimethylformamide (DMF) to yield 2,3,6-trifluorobenzaldehyde.[8] This aldehyde can then be reduced in situ or after isolation using the method described in Pathway 2.

Experimental Workflow Diagram

Detailed Experimental Protocol

-

Formylation Setup: Under an inert atmosphere, a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous THF is placed in an oven-dried, three-necked flask and cooled to -78 °C.

-

Lithiation: n-Butyllithium (n-BuLi, ~1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. The fluorine atoms direct the lithiation to the C6 position.

-

Formylation: Anhydrous DMF (~1.2 eq) is added dropwise, and the reaction is stirred for another hour at -78 °C before being allowed to warm slowly to room temperature.[8]

-

Quench & Reduction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. Without isolating the intermediate aldehyde, the mixture is cooled to 0 °C, and NaBH₄ (~1.5 eq) is added. The reaction proceeds as described in Pathway 2.

-

Isolation and Purification: Standard aqueous work-up, extraction with an organic solvent, drying, and solvent removal are performed. The final product is purified by column chromatography to separate it from any side products.

Quantitative Data

| Parameter | Value | Notes |

| Starting Material | 1,2,4-Trifluorobenzene | MW: 132.07 g/mol |

| Reagent 1 | n-Butyllithium (n-BuLi) | ~1.1 equivalents |

| Reagent 2 | N,N-Dimethylformamide (DMF) | ~1.2 equivalents |

| Reagent 3 | Sodium Borohydride (NaBH₄) | ~1.5 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for the lithiation step. |

| Temperature | -78 °C, then 0 °C to RT | Requires cryogenic temperatures. |

| Reaction Time | 3-5 hours (total) | Multi-step, one-pot procedure. |

| Typical Yield | 60-75% (overall) | Yield reflects both the formylation and reduction steps. |

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere using proper syringe techniques. It is also highly corrosive.

-

Trifluorinated Aromatics: These compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. adichemistry.com [adichemistry.com]

- 3. 2,3,6-三氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,3,6-Trifluorobenzoic acid | C7H3F3O2 | CID 520062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,3,6-Trifluorobenzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Profile of 2,3,6-Trifluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-Trifluorobenzyl alcohol (CAS No: 114152-19-1), a key fluorinated building block in synthetic chemistry. The document details expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed, representative experimental protocols are also provided.

Chemical Structure and Properties

-

IUPAC Name: (2,3,6-trifluorophenyl)methanol

-

Molecular Formula: C₇H₅F₃O

-

Molecular Weight: 162.11 g/mol

-

Structure:

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely available in public databases, the following tables present predicted chemical shifts and coupling patterns based on analyses of structurally similar fluorinated aromatic compounds. These estimations are crucial for the identification and structural confirmation of this molecule.

Table 1: Predicted ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~ 7.0 - 7.3 | m | 1H | Aromatic CH (H-5) | Complex multiplet due to coupling with H-4 and F-6. |

| ~ 6.8 - 7.0 | m | 1H | Aromatic CH (H-4) | Complex multiplet due to coupling with H-5 and F-3, F-2. |

| ~ 4.8 | s or d | 2H | CH₂ | Methylene protons. May show slight coupling to the hydroxyl proton or F-6. |

| Variable | br s | 1H | OH | Chemical shift is concentration-dependent. |

Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~ 150 - 160 | C-F (C-2, C-3, C-6) | Three distinct signals expected, each showing large C-F coupling constants. |

| ~ 120 - 130 | C-CH₂ (C-1) | Quaternary carbon, likely a complex multiplet due to coupling with adjacent fluorine atoms. |

| ~ 110 - 125 | C-H (C-4, C-5) | Two signals expected, showing smaller C-F coupling constants. |

| ~ 55 - 65 | CH₂ | Methylene carbon, may show coupling to adjacent fluorine (e.g., ³JCF). |

Table 3: Predicted ¹⁹F-NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

|---|---|---|---|

| -110 to -125 | m | F-2 | Expected to be a multiplet due to coupling with F-3 and H-4. |

| -135 to -150 | m | F-6 | Expected to be a multiplet due to coupling with F-2 and H-5. |

| -155 to -170 | m | F-3 | Expected to be a multiplet due to coupling with F-2 and H-4. |

Infrared (IR) Spectroscopy

The ATR-IR spectrum has been reported for this compound.[1][2] The table below lists the characteristic absorption bands expected for its functional groups.

Table 4: Expected ATR-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic CH₂) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300 - 1000 | Strong | C-F stretch |

| 1200 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry data from a GC-MS analysis indicates a molecular ion and several key fragments.[1]

Table 5: Key Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 162 | [C₇H₅F₃O]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₇H₄F₂O]⁺ | Loss of HF from M⁺• |

| 116 | [C₆H₃F₂]⁺ | Loss of CH₂O and F• from M⁺• |

| 113 | [C₅H₂F₃]⁺ | Further fragmentation of the aromatic ring. |

Experimental Protocols

The following sections describe typical experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

¹H-NMR: Spectra are acquired at 400 MHz. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.

-

¹³C-NMR: Spectra are acquired at 101 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2.0 seconds is used, and approximately 1024 scans are accumulated.

-

¹⁹F-NMR: Spectra are acquired at 376 MHz. A standard pulse sequence is used with proton decoupling. Chemical shifts are referenced externally to CFCl₃.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

The IR spectrum is recorded on a solid sample without any preparation.

-

Instrumentation: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory (or equivalent).[1]

-

Procedure:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

The sample is pressed firmly against the crystal using the built-in pressure clamp to ensure good contact.

-

The sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte is prepared for analysis.

-

Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector operating in electron ionization (EI) mode.

-

Sample Preparation: A 1 mg/mL solution of this compound is prepared in dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pure chemical compound such as this compound.

References

An In-depth Technical Guide on the Solubility of 2,3,6-Trifluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-trifluorobenzyl alcohol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on predicting solubility based on fundamental chemical principles and provides a detailed experimental protocol for determining solubility in a laboratory setting.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group and fluorine atoms, which are highly electronegative. The fluorine atoms also introduce a degree of lipophilicity. Therefore, it is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Classification | Solvent | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol | Highly Soluble | The hydroxyl groups of both the solute and solvent can form strong hydrogen bonds, leading to high miscibility. |

| Ethanol | Highly Soluble | Similar to methanol, the presence of a hydroxyl group allows for strong hydrogen bonding with this compound. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the polar functional groups of this compound through dipole-dipole interactions. |

| Ethyl Acetate | Soluble | As a moderately polar solvent, ethyl acetate is expected to dissolve this compound due to favorable dipole-dipole interactions. | |

| Dichloromethane (DCM) | Soluble | DCM is a polar solvent that can effectively solvate polar organic molecules like this compound. | |

| Chloroform | Soluble | Similar to DCM, chloroform is a polar solvent capable of dissolving polar organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of polar organic compounds. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of toluene makes it a poor solvent for the polar this compound, as the intermolecular forces between solute and solvent are weak. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane has very weak intermolecular forces and is not expected to dissolve the polar this compound to any significant extent. | |

| Diethyl Ether | Moderately Soluble | While considered relatively nonpolar, the ether oxygen can act as a hydrogen bond acceptor, allowing for some interaction with the hydroxyl group of this compound, leading to moderate solubility.[1] |

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard gravimetric method for quantitatively determining the solubility of a solid compound, such as this compound, in an organic solvent.[2][3][4][5]

Objective

To determine the mass of this compound that dissolves in a given mass or volume of an organic solvent at a specific temperature to create a saturated solution.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Spatula

-

Glass funnel

-

Filter paper or syringe filter (compatible with the solvent)

-

Pre-weighed evaporation dish or beaker

-

Drying oven or vacuum oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, carefully remove the vial from the shaker or water bath, ensuring the temperature remains constant.

-

Allow the undissolved solid to settle at the bottom of the vial.

-

Carefully decant or pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporation dish or beaker. Alternatively, a syringe filter can be used to separate the saturated solution from the excess solid.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the saturated solution in a drying oven or under a gentle stream of inert gas to evaporate the solvent. The temperature of the oven should be set below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute.

-

Continue the evaporation process until all the solvent has been removed and only the solid residue of this compound remains.

-

-

Mass Determination and Calculation:

-

Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial tare mass of the empty dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of 2,3,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzyl alcohol, a fluorinated aromatic alcohol, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of three fluorine atoms on the benzene ring significantly influences its chemical properties, including reactivity and stability, compared to its non-fluorinated counterpart, benzyl alcohol. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data, experimental insights, and logical chemical principles.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective handling and application in synthesis.

| Property | Value | Reference |

| CAS Number | 114152-19-1 | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 44 - 48 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water |

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound and its reaction products.

-

¹H NMR, ¹³C NMR, and IR spectra for this compound are available in public databases such as PubChem. [1] This data provides the necessary fingerprints for confirming the structure and purity of the compound.

Stability Profile

This compound is generally a stable compound under standard laboratory conditions.

A safety data sheet for this compound indicates that it is stable under normal conditions. It is not prone to hazardous polymerization and has no specific listed materials to avoid, beyond what is typical for alcohols. Hazardous decomposition is not expected under normal use.

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxyl (-OH) group and influenced by the electron-withdrawing nature of the trifluorinated phenyl ring.

Oxidation

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde (2,3,6-trifluorobenzaldehyde) and further to the carboxylic acid (2,3,6-trifluorobenzoic acid). The choice of oxidizing agent and reaction conditions will determine the product.

Experimental Protocol: Oxidation to Aldehyde (General)

A common method for the selective oxidation of primary alcohols to aldehydes involves the use of mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent such as dichloromethane (DCM).

-

Dissolve this compound in anhydrous DCM.

-

Add the chosen oxidizing agent (e.g., PCC or DMP) portion-wise at room temperature.

-

Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the oxidant byproducts.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Esterification

This compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.

Experimental Protocol: Esterification with an Acid Chloride (General)

-

Dissolve this compound in a suitable aprotic solvent (e.g., DCM, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the solution in an ice bath.

-

Add the acid chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is typically quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

-

The crude ester can be purified by column chromatography.

Etherification

The hydroxyl group of this compound can be converted to an ether through reactions like the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis (General)

-

In an inert atmosphere, deprotonate this compound with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the corresponding alkoxide.

-

Add the desired alkyl halide to the solution of the alkoxide.

-

Heat the reaction mixture if necessary and monitor for completion by TLC.

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Influence of Fluorine Substitution on Reactivity

The three electron-withdrawing fluorine atoms on the phenyl ring have a significant impact on the reactivity of the benzylic alcohol.

-

Increased Acidity: The inductive effect of the fluorine atoms makes the hydroxyl proton more acidic compared to that of unsubstituted benzyl alcohol. This facilitates the formation of the alkoxide, which can be beneficial in reactions such as the Williamson ether synthesis.

-

Deactivation of the Benzyl Cation: The electron-withdrawing nature of the fluorines destabilizes the formation of a benzyl cation at the benzylic position. Consequently, reactions that proceed through an Sₙ1 mechanism at the benzylic carbon are expected to be slower compared to those with electron-donating groups on the ring.

-

Nucleophilic Aromatic Substitution: While the primary focus of this guide is on the reactivity of the alcohol group, it is worth noting that the highly fluorinated ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally a difficult reaction to achieve.

Conclusion

This compound is a stable and versatile intermediate. Its reactivity is centered around the primary alcohol functionality, allowing for oxidation, esterification, and etherification. The trifluorinated phenyl ring significantly modulates its electronic properties, enhancing the acidity of the hydroxyl group while disfavoring carbocation formation at the benzylic position. A thorough understanding of these characteristics is paramount for the successful design and execution of synthetic routes involving this valuable building block in drug discovery and development. Further research to quantify the reaction kinetics and explore the full scope of its synthetic utility is warranted.

References

An In-Depth Technical Guide to 2,3,6-Trifluorobenzyl Alcohol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-trifluorobenzyl alcohol, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, and safety information. Included is a detailed experimental protocol for a representative synthetic application—the preparation of 2,3,6-trifluorobenzyl bromide—to showcase its utility as a chemical intermediate.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and development and larger-scale needs. The compound is typically offered in purities of 97% or higher. Common quantities range from grams to kilograms, ensuring a steady supply for laboratory synthesis and process development.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Inquire for availability |

| Aladdin Scientific Corp. | ≥97% | 1g, 5g |

| P&S Chemicals | 97% | Inquire for quotation |

| BOC Sciences | N/A | Inquire for pricing |

| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 114152-19-1 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Physical Form | Solid, Crystalline Powder |

| Color | White |

| Melting Point | 43-45 °C |

| Boiling Point | 112 °C (at 30 Torr) |

| Density (Predicted) | 1.398 ± 0.06 g/cm³ |

| IUPAC Name | (2,3,6-trifluorophenyl)methanol |

Table 3: Safety and Hazard Information for this compound

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.

Experimental Protocol: Synthesis of 2,3,6-Trifluorobenzyl Bromide

The hydroxyl group of this compound can be readily converted to other functional groups, making it a valuable building block in multi-step syntheses. The following protocol details the conversion of the alcohol to the corresponding benzyl bromide, a key intermediate for introducing the 2,3,6-trifluorobenzyl moiety into target molecules.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosphorus tribromide in anhydrous toluene dropwise to the stirred solution, maintaining the temperature between 20-30 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer the solution to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude 2,3,6-trifluorobenzyl bromide.

This protocol is adapted from a general procedure for the synthesis of benzyl bromides and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Visualized Workflows

The following diagrams illustrate the general quality control workflow for chemical reagents and the experimental workflow for the synthesis of 2,3,6-trifluorobenzyl bromide.

An In-Depth Technical Guide on the Safety and Handling of 2,3,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 2,3,6-Trifluorobenzyl alcohol (CAS No. 114152-19-1), a fluorinated aromatic alcohol utilized in chemical synthesis and research. This document outlines the compound's key physicochemical properties, toxicological profile, and recommended safety protocols to ensure its proper and safe use in a laboratory setting.

Physicochemical and Toxicological Profile

A clear understanding of the intrinsic properties of this compound is fundamental to its safe handling. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃O | [1][2] |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | White solid/crystalline powder | |

| Melting Point | 43-45 °C | [2] |

| Boiling Point | 112 °C at 30 Torr | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Purity | ≥97% | |

| Storage Temperature | Ambient |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [1] |

Hazard Identification and Safe Handling

This compound is classified as a hazardous substance. Adherence to the following handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

GHS Pictograms and Signal Word

Precautionary Statements

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key precautions include:

-

Prevention:

-

Response:

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.[3]

-

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[4][5] A face shield may be appropriate for larger quantities or when there is a risk of splashing.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[6] A lab coat or chemical-resistant apron should be worn.[5]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed disposal company.[8] Do not mix with other waste streams unless compatibility is confirmed.[8]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: Emits toxic fumes under fire conditions.[10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 2.3).[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[10]

-

Methods for Cleaning Up:

The following diagram outlines the general workflow for responding to a chemical spill.

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols based on OECD guidelines for assessing the safety of chemicals like this compound.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 439)

This in vitro test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

-

Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated overnight in a defined culture medium.

-

Chemical Application: A small volume (e.g., 25-50 µL) of this compound is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is read, and the percentage of viable cells is calculated relative to the negative control.

-

Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 492)

This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model.

-

Tissue Preparation: RhCE tissue models are equilibrated in a defined culture medium.

-

Chemical Application: A small amount of this compound is applied to the apical surface of the tissue. Negative and positive controls are included.

-

Incubation: Tissues are exposed to the chemical for a specified duration (e.g., 30 minutes).

-

Rinsing and Post-Incubation: The chemical is rinsed off, and the tissues are incubated in fresh medium for a recovery period.

-

Viability Assessment: Tissue viability is measured using a quantitative method like the MTT assay.

-

Classification: The chemical is classified based on the reduction in tissue viability compared to the negative control. A significant reduction indicates the potential for serious eye damage or irritation.

Potential Signaling Pathways (Logical Inference)

While specific studies on the signaling pathways affected by this compound are not currently available, based on the known effects of similar aromatic alcohols and solvents, a logical inference can be made about its potential cellular interactions. Benzyl alcohol, for example, is known to increase membrane fluidity, which can, in turn, modulate the activity of membrane-bound proteins and signaling cascades.

The following diagram illustrates a hypothetical signaling pathway that could be affected by exposure to a substance like this compound, leading to cellular stress and an inflammatory response.

This guide is intended to provide comprehensive safety and handling information for this compound based on currently available data. It is crucial for all users to consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before use.

References

- 1. This compound | C7H5F3O | CID 145500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 114152-19-1 [amp.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 6. pppmag.com [pppmag.com]

- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]

An In-depth Technical Guide to the Potential Applications of Trifluorinated Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorinated benzyl alcohols are a class of organic compounds that have garnered significant attention in various scientific and industrial fields, most notably in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group onto the benzyl alcohol scaffold imparts unique physicochemical properties that can dramatically influence molecular interactions, metabolic stability, and material characteristics. This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of trifluorinated benzyl alcohols, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant pathways and workflows.

The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group in drug design.[2][3] Trifluoromethylated benzyl alcohols serve as versatile building blocks for introducing this important moiety into a wide range of molecular architectures.[4]

Applications in Medicinal Chemistry

The unique properties of the trifluoromethyl group make trifluorinated benzyl alcohols and their derivatives highly valuable in drug discovery and development. These compounds are utilized as key intermediates in the synthesis of a variety of therapeutic agents.[4][5]

Anticancer Agents

Trifluoromethyl-containing compounds have shown significant promise as anticancer agents. They can act as inhibitors of various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Raf kinase pathways.[4][6] The trifluoromethyl group can enhance the binding affinity of these inhibitors to their target proteins.[3]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethylquinoline urea derivative | Various | Not specified, but noted as highly potent | [6] |

| Thiazolo[4,5-d]pyrimidine derivatives | C32 (melanoma) | 24.4 | [7] |

| Thiazolo[4,5-d]pyrimidine derivatives | A375 (melanoma) | 25.4 | [7] |

| Thiazolo[4,5-d]pyrimidine derivatives | HaCaT (keratinocytes) | 33.5 | [7] |

Neurodegenerative Diseases

The ability of the trifluoromethyl group to enhance blood-brain barrier permeability makes trifluorinated compounds attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[2][8] Trifluoromethyl benzyl alcohol derivatives are used as scaffolds in the synthesis of molecules targeting enzymes and receptors implicated in these conditions.[9]

Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Trifluoromethyl-containing molecules have been designed to inhibit key kinases in this pathway.

PI3K/Akt/mTOR signaling pathway and potential inhibition point.

Applications in Organic Synthesis

Trifluoromethylated benzyl alcohols are versatile intermediates in a variety of organic transformations, including asymmetric synthesis and catalysis.

Asymmetric Synthesis

Chiral trifluoromethylated benzyl alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. Enzymatic resolution and asymmetric hydrogenation are common methods to obtain these chiral alcohols with high enantiomeric excess (ee).

| Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | Reference |

| 2,2,2-Trifluoroacetophenone | Chiral Ru complex | (R)-α-(Trifluoromethyl) benzyl alcohol | 96 | 94 | |

| Racemic tertiary benzyl bicyclic alcohols | Lipase A from Candida antarctica (CAL-A) | (R)-esters | 44-45 | 96-99 | [10] |

| 3-Bromostyrene (with 1-benzyl-Quizdione 6) | V(O)-1 catalyst | (R)-cross-coupling product | 91 | 84 | [11] |

| 3-Chlorostyrene (with 1-benzyl-Quizdione 6) | V(O)-1 catalyst | (R)-cross-coupling product | 83 | 81 | [11] |

Catalysis

Trifluoromethyl-substituted benzyl alcohol derivatives can also serve as ligands in catalytic applications, influencing the stereoselectivity and efficiency of chemical reactions. For instance, they have been used in the highly 1,2-cis-selective glucosylation of reactive alcohols.[7]

Applications in Materials Science

The introduction of trifluoromethyl groups into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics. Trifluorinated benzyl alcohols can be used as monomers or initiators in the synthesis of these advanced polymers.[12]

Fluorinated Polymers

Linear and hyperbranched fluoropolymers have been synthesized using trifluoromethylated benzyl alcohol derivatives. These polymers exhibit interesting thermal and solution properties.[13][14]

| Polymer Type | Monomer/Initiator | Mn (Da) | PDI | Tg (°C) | Thermal Stability (°C) | Reference |

| Linear Fluorinated Poly(benzyl ether) | 3-{[(tert-butyl)dimethylsilyl]oxy}-5-[(2′,3′,4′,5′,6′-pentafluoro)oxy]benzyl alcohol | 7000-15000 | ~2 | 53 | up to 290 | [13] |

| Hyperbranched Fluoropolymer | 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol | - | - | 53 | up to 290 | [13][14] |

| Fluorocarbon di-functionalized PLA (F2PLA) | Fluorocarbon-functionalized benzyl alcohol initiator | - | - | - | - | [12] |

Experimental Protocols

Synthesis of m-Trifluoromethyl-benzyl-alcohol

This protocol describes a method for the preparation of m-trifluoromethyl-benzyl-alcohol from m-trifluoromethylhalogenobenzyl and sodium acetate.[15]

Materials:

-

m-Trifluoromethylhalogenobenzyl (e.g., m-trifluoromethylbenzyl chloride)

-

Sodium acetate

-

Fatty alcohol (e.g., C1-C6 alcohol) as solvent

Procedure:

-

A mixture of m-trifluoromethylhalogenobenzyl, sodium acetate, and the fatty alcohol solvent is heated at a temperature between 50-200°C for 10-48 hours. The molar ratio of m-trifluoromethylhalogenobenzyl to sodium acetate is typically between 1:1 and 1:10.

-

After the reaction is complete, the mixture is cooled.

-

The cooled mixture is filtered to remove any solid byproducts.

-

The filtrate is subjected to reduced pressure distillation to remove the solvent and isolate the m-trifluoromethyl-benzyl-alcohol product.

Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic tertiary benzyl bicyclic alcohols.[10]

Materials:

-

Racemic tertiary benzyl bicyclic alcohol

-

Acyl donor (e.g., vinyl butyrate)

-

Lipase A from Candida antarctica (CAL-A)

-

Organic solvent (e.g., heptane)

Procedure:

-

To a reaction flask, add the racemic tertiary benzyl bicyclic alcohol (1 equivalent) and the acyl donor (10 equivalents).

-

After complete solubilization of the alcohol, add CAL-A (enzyme/substrate ratio of 1:1 to 2:1 m/m) and the organic solvent.

-

Stir the resulting suspension at a controlled temperature (e.g., 30°C).

-

Monitor the reaction progress by a suitable analytical technique, such as gas chromatography-flame ionization detection (GC-FID).

-

Upon reaching the desired conversion, the reaction is stopped, and the products are isolated and purified.

Workflow Visualizations

Drug Discovery Workflow for Trifluoromethylated Compounds

The following diagram illustrates a generalized workflow for the discovery and development of a drug candidate containing a trifluoromethylbenzyl alcohol moiety.

Generalized drug discovery and development workflow.

Conclusion

Trifluorinated benzyl alcohols are undeniably a cornerstone in modern chemical synthesis, offering a gateway to a vast array of functional molecules with enhanced properties. Their impact is particularly profound in medicinal chemistry, where the strategic incorporation of the trifluoromethyl group continues to drive the development of more effective and safer therapeutics. The applications extend into materials science, promising the creation of novel polymers with tailored characteristics. This guide has provided a glimpse into the potential of these versatile building blocks, supported by quantitative data and detailed protocols. As research in this area progresses, the innovative applications of trifluorinated benzyl alcohols are set to expand, further solidifying their importance in both academic and industrial research.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. US10167279B2 - Compounds and compositions as RAF kinase inhibitors - Google Patents [patents.google.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

2,3,6-Trifluorobenzyl Alcohol: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Fluorinated Intermediate

Introduction

2,3,6-Trifluorobenzyl alcohol is a fluorinated aromatic compound of increasing interest to the pharmaceutical and agrochemical industries. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and incorporation into synthetic workflows.

| Property | Value | Reference |

| CAS Number | 114152-19-1 | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |